3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction under basic conditions . This reaction typically involves the condensation of an appropriate aldehyde with a ketone in the presence of a base to form the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties . The compound’s ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new anticancer drugs. Additionally, it has applications in the development of fluorescent probes for biomedical imaging .
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways within cells. One proposed mechanism is the induction of apoptosis through the activation of caspase-3, a key enzyme involved in the apoptotic pathway . This activation leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, ultimately resulting in cell death.
Comparison with Similar Compounds
3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as 1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one and 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one These compounds share the difluorophenyl group but differ in their additional substituents and overall structure
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-1-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c1-15-5-7(6-16)11(14-15)9-4-8(12)2-3-10(9)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXXOFSIVDSAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=C(C=CC(=C2)F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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